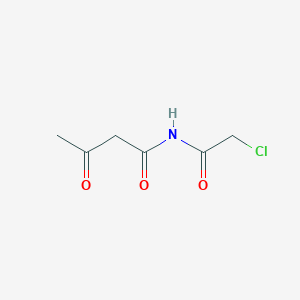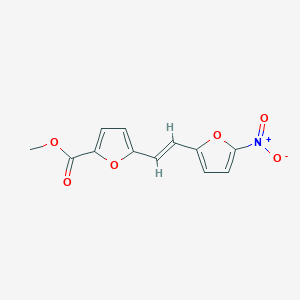
3-(1-Naphthyl)acrylic acid
Vue d'ensemble
Description
3-(1-Naphthyl)acrylic acid is a compound that has been studied for its interesting photochemical properties. It is a substituted naphthylacrylate that has been synthesized to investigate the photochemical E (trans) to Z (cis) isomerization process . The compound is part of a series that includes derivatives with different substituents, which have been analyzed for their ionization and esterification behaviors, as well as their physical and chemical properties .
Synthesis Analysis
The synthesis of substituted naphthylacrylates, including this compound, has been achieved with the goal of studying their photochemical isomerization. These compounds have been synthesized without showing rotamerism, which is important for the study of their photochemical behavior . Although not directly related to this compound, the synthesis of 2-hydroxyl-3-chloropropyl acrylate provides insight into the synthesis of acrylic acid derivatives, which involves a ring-opening esterifying reaction with a metal complex compound as a catalyst .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives significantly influences their chemical behavior. The pKa values of these compounds have been determined, and the effects of substituents on the molecular structure have been quantitatively analyzed using Kirkwood–Westheimer calculations . The molecular structure is also crucial in the photochemical isomerization process, as it affects the efficiency of the E to Z conversion .
Chemical Reactions Analysis
The chemical reactions of this compound include its isomerization from the E to the Z form. This process has been studied under direct excitation and triplet sensitization, revealing that the singlet pathway is very efficient for this conversion. The compound exhibits structured fluorescence, which changes with the solvent environment, indicating the polar nature of the singlet excited state . Additionally, the ionization and esterification reactions of the compound have been studied, showing reversed dipolar substituent effects and providing insights into the reactivity of the compound under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been explored through various studies. The pKa values and rate coefficients for esterification and hydrolysis reactions have been measured, providing a comprehensive understanding of the compound's behavior in different environments . The fluorescence behavior of the compound, including solvatochromism and fluorescence lifetimes, has been analyzed, demonstrating the influence of the molecular structure on its physical properties .
Applications De Recherche Scientifique
Photophysical Properties of Water-Soluble Copolymers
Research on water-soluble copolymers involving derivatives of naphthyl and acrylic acid has shown significant photophysical properties. These copolymers display increased excimer emission in aqueous solutions, influenced by the hydrophobic character of the naphthyl chromophores and pendent methyl groups. This property is crucial for applications in photophysics and materials science (McCormick, Hoyle, & Clark, 1991).
Copolymers as Plant Growth Regulators
Naphthyl acrylate, synthesized through esterification, has been incorporated into hydrophilic copolymers. These copolymers are potentially useful as plant growth regulators through the controlled release of β-naphthol, an allelopathic compound. This application is significant in agriculture for the regulation of plant growth (Boudreaux, Bunyard, & McCormick, 1996).
Enantioselective Catalytic Reactions
The aza-Morita-Baylis-Hillman reaction, a type of organic reaction, has been shown to be highly enantioselective when catalyzed by certain naphthyl acrylate derivatives. This finding is crucial for the synthesis of complex organic molecules, particularly in pharmaceutical and fine chemical manufacturing (Abermil, Masson, & Zhu, 2008).
Polymer Matrices for Phosphorescent Systems
Naphthyl labelled poly(acrylic acid) has been studied for its phosphorescence characteristics, which are significant for developing new materials with advanced optical properties. These studies contribute to the fields of material science and photonics (Ebdon, Soutar, Brown, Lane, McCabe, & Swanson, 1999).
Hydrolytic Release Studies in Copolymers
Studies on the hydrolytic release of β-naphthol from naphthyl acrylate copolymers have provided insights into controlled release technology. This technology is relevant in the development of targeted drug delivery systems and controlled release agricultural products (Boudreaux, Bunyard, & McCormick, 1996).
Ionization and Esterification Studies
Investigations into the ionization and esterification of 3-(1-naphthyl)acrylic acid have provided valuable data on the chemical behavior of naphthyl-acrylic acid compounds. This information is crucial for the synthesis of new chemical entities in various industrial applications (Bowden & Hojatti, 1990).
Mécanisme D'action
Target of Action
This compound is a biochemical reagent that can be used to synthesize a variety of compounds and participate in many reactions in the body .
Mode of Action
As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
For instance, certain bacteria metabolize lactate into propionate via the acrylate pathway . .
Result of Action
As a biochemical reagent, it is likely to induce changes at the molecular level, which could potentially lead to observable effects at the cellular level .
Propriétés
IUPAC Name |
(E)-3-naphthalen-1-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMLUUYWNHQOR-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13026-12-5 | |
| Record name | 3-(1-Naphthyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthaleneacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-naphthyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)
![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)







